molecular formula C18H18F3N3O2 B1401811 3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid CAS No. 1311279-86-3

3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid

Cat. No. B1401811
CAS RN: 1311279-86-3
M. Wt: 365.3 g/mol
InChI Key: IGGQOMVCFQINTH-UHFFFAOYSA-N
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Description

The compound “3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid” is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, a trifluoromethyl group, and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine and pyridine rings would add a level of rigidity to the molecule, while the trifluoromethyl group would likely add a degree of electron-withdrawing character .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the carboxylic acid group could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Metabolism and Enzymatic Activity

This compound is involved in studies related to the metabolism of novel therapeutic agents. For instance, its metabolic pathways have been explored to understand the roles of various cytochrome P450 enzymes in the oxidative metabolism of antidepressants, highlighting its significance in drug metabolism and disposition research (Hvenegaard et al., 2012). Such studies provide insights into how drugs are processed in the human body and identify potential metabolic products for further therapeutic investigation.

Chemical Synthesis and Molecular Interaction

Research has also been conducted on the synthesis of novel compounds with potential therapeutic applications, including the development of inhibitors for specific enzymes. For example, studies on the discovery of soluble epoxide hydrolase inhibitors have led to the identification of triazine derivatives as promising compounds for treating various diseases (Thalji et al., 2013). These findings underscore the importance of chemical synthesis in drug discovery and the role of specific structural motifs in modulating biological activity.

Drug Delivery Systems

The compound's structure has facilitated research into drug delivery mechanisms, particularly in the design of metalla-cages for encapsulating lipophilic molecules. Studies have demonstrated the efficacy of such systems in enhancing the solubility and bioavailability of hydrophobic drugs, offering a novel approach to drug delivery (Mattsson et al., 2010).

Antimicrobial and Antifungal Activity

Furthermore, the antimicrobial and antifungal potentials of derivatives of this compound have been explored. Research on novel pyridine and fused pyridine derivatives, starting from related compounds, has shown antimicrobial activity, indicating their potential as therapeutic agents (Flefel et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. Potential areas of interest could include exploring its reactivity, studying its interactions with biological targets, or investigating its potential therapeutic applications .

properties

IUPAC Name

3-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c1-23-5-7-24(8-6-23)16-15(18(19,20)21)10-14(11-22-16)12-3-2-4-13(9-12)17(25)26/h2-4,9-11H,5-8H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGQOMVCFQINTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC(=CC=C3)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid
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3-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid

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